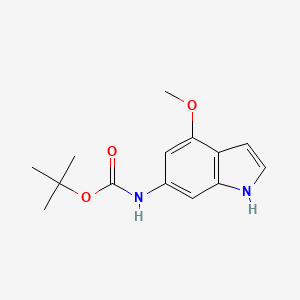
(E)-diethyl 4-hydroxybut-2-enylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Diethyl 4-hydroxybut-2-enylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxybutenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-diethyl 4-hydroxybut-2-enylphosphonate typically involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the condensation of diethyl phosphite with an aldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group, followed by elimination to form the desired (E)-alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Diethyl 4-hydroxybut-2-enylphosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The phosphonate group can participate in substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in the presence of pyridine.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the saturated phosphonate derivative.
Substitution: Formation of substituted phosphonates with various functional groups.
Aplicaciones Científicas De Investigación
(E)-Diethyl 4-hydroxybut-2-enylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonate metabolism.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-diethyl 4-hydroxybut-2-enylphosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate groups. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Diethyl 4-hydroxybutylphosphonate: Lacks the double bond present in (E)-diethyl 4-hydroxybut-2-enylphosphonate.
Diethyl 4-hydroxybut-2-ynylphosphonate: Contains a triple bond instead of a double bond.
Diethyl 4-hydroxybutylphosphonate: Similar structure but with different functional groups.
Uniqueness: this compound is unique due to its specific (E)-configuration and the presence of both a hydroxy group and a phosphonate group
Propiedades
Número CAS |
121077-61-0 |
|---|---|
Fórmula molecular |
C8H17O4P |
Peso molecular |
208.191941 |
Sinónimos |
(E)-diethyl 4-hydroxybut-2-enylphosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
